![molecular formula C14H11N3O2S B2545705 N-(3-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide CAS No. 81000-08-0](/img/structure/B2545705.png)
N-(3-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide, also known as CM-11, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Herbicidal Activity and Structure-Activity Relationships
Researchers have synthesized and studied derivatives of nicotinic acid (niacin) for their potential as herbicides. Compounds showing significant herbicidal activity against certain weeds demonstrate the potential of nicotinic acid derivatives in agricultural applications. The understanding of structure-activity relationships among these compounds can guide the development of new herbicides targeting specific plant pests (Chen Yu et al., 2021).
Metabolic Regulation
Nicotinamide derivatives play crucial roles in metabolic regulation. For instance, nicotinamide N-methyltransferase (NNMT) regulates hepatic nutrient metabolism through the stabilization of Sirt1 protein, impacting glucose and cholesterol metabolism. This suggests potential therapeutic applications for metabolic disorders (Shangyu Hong et al., 2015).
Corrosion Inhibition
Nicotinamide and its derivatives have been studied for their role as corrosion inhibitors for metals. Such compounds can provide a protective layer on metal surfaces, reducing corrosion in acidic environments. This application is particularly relevant in industries where metal longevity is crucial (M. Jeeva et al., 2017).
DNA Repair and Cellular Protection
Nicotinamide has been shown to stimulate DNA repair in human lymphocytes exposed to DNA-damaging agents. This indicates its potential for protecting cells from genotoxic stress, which is a crucial aspect of cancer prevention and treatment strategies (N. Berger & G. W. Sikorski, 1980).
Metabolomics and Cancer Therapy
The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) affects cellular metabolism in cancer cells, as evidenced by changes in amino acids, purine, and pyrimidine metabolism. This suggests that targeting metabolic pathways with nicotinamide derivatives could be a viable approach in cancer therapy (V. Tolstikov et al., 2014).
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
It is known that thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-11(13(19)17-7-8-20-14(17)15-9)16-12(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCISQXIZWDPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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